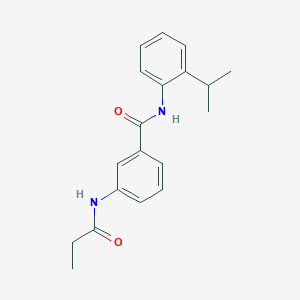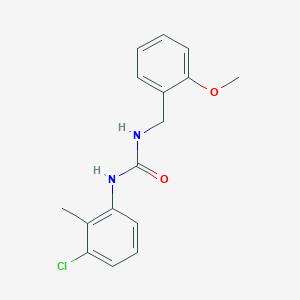![molecular formula C15H18N2O4S B5328912 N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5328912.png)
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide, also known as NBMPR, is a chemical compound that has been extensively studied for its scientific research applications. NBMPR is a potent inhibitor of the sodium-dependent nucleoside transporter (CNT), which is responsible for the uptake of nucleosides into cells. Inhibition of CNT by NBMPR has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for research in various fields.
Mécanisme D'action
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide inhibits CNT by binding to the nucleoside binding site of the transporter. This prevents the uptake of nucleosides into cells, leading to a decrease in cellular nucleotide pools. This, in turn, can lead to the inhibition of DNA and RNA synthesis, cell growth, and proliferation.
Biochemical and Physiological Effects:
The inhibition of CNT by this compound has been shown to have a variety of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses. This compound has also been shown to enhance the efficacy of certain anticancer drugs by inhibiting drug efflux pumps.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide in lab experiments has several advantages. It is a potent inhibitor of CNT, making it a valuable tool for studying the role of nucleoside transporters in cellular processes. This compound is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of this compound. It can be toxic to cells at high concentrations, and its effects on other transporters and cellular processes may need to be taken into account when interpreting results.
Orientations Futures
There are several future directions for research involving N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide. One area of interest is the development of new anticancer drugs that target nucleoside transporters. Another direction is the study of the role of nucleoside transporters in drug resistance and the development of strategies to overcome this resistance. Additionally, the use of this compound in the treatment of viral infections and other diseases that involve nucleoside transporters is an area of active research.
Méthodes De Synthèse
The synthesis of N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with isobutylamine to form N-(4-aminobenzene-sulfonyl)isobutylamine. This compound is then reacted with furan-2-carboxylic acid to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide has been widely used in scientific research for its ability to inhibit CNT. This transporter is involved in the uptake of nucleosides, which are essential building blocks of DNA and RNA. Inhibition of CNT by this compound has been shown to have a variety of effects on cellular processes, including the inhibition of cell growth and proliferation. This compound has also been used to study the role of nucleoside transporters in drug resistance and the development of new anticancer drugs.
Propriétés
IUPAC Name |
N-[4-(2-methylpropylsulfamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11(2)10-16-22(19,20)13-7-5-12(6-8-13)17-15(18)14-4-3-9-21-14/h3-9,11,16H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHCLCREAQXFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide](/img/structure/B5328830.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328835.png)

![methyl 7-(2-chloro-4-methylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5328859.png)
![N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5328872.png)
![ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5328877.png)
![N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B5328885.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutanamide](/img/structure/B5328914.png)

![2-{4-[(2-methoxyethyl)(methyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}nicotinonitrile](/img/structure/B5328923.png)
![6-methyl-5-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328938.png)
![6-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5328944.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(4-methyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5328953.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5328955.png)